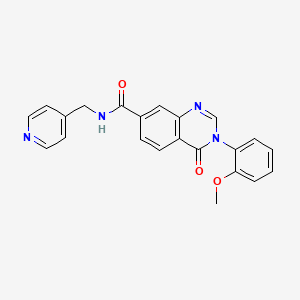![molecular formula C15H14ClNO3S B12185242 N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B12185242.png)
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 4-chlorophenyl group and a tetrahydrothiophen-3-amine 1,1-dioxide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the tetrahydrothiophen-3-amine 1,1-dioxide moiety: This step involves the cyclization of a suitable precursor, followed by oxidation to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.
Substitution: The furan ring and the 4-chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring or the 4-chlorophenyl group.
Scientific Research Applications
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interacting with DNA or RNA: This can affect gene expression and cellular functions.
Modulating oxidative stress: The compound may influence the redox state of cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine: Lacks the dioxide functionality.
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine sulfone: Contains a sulfone group instead of a dioxide.
N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine sulfoxide: Contains a sulfoxide group instead of a dioxide.
Uniqueness
The presence of the tetrahydrothiophen-3-amine 1,1-dioxide moiety in N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide imparts unique chemical and biological properties to the compound. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14ClNO3S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-3-1-11(2-4-12)15-6-5-14(20-15)9-17-13-7-8-21(18,19)10-13/h1-6,9,13H,7-8,10H2 |
InChI Key |
AEJWUFJLTIIKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide](/img/structure/B12185168.png)
![2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12185169.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B12185185.png)
![1-(diphenylmethyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine](/img/structure/B12185187.png)
![1-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}piperidine-4-carboxamide](/img/structure/B12185195.png)
![N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185196.png)
![6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12185198.png)

![methyl [(6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate](/img/structure/B12185208.png)

![3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12185219.png)

![Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12185231.png)
